N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE
Description
N'-[(E)-(2-Bromophenyl)methylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanehydrazide is a hydrazide derivative featuring a 2-bromophenyl substituent and a 1,2,4-triazin-3,5-dione core.
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN6O3/c14-9-4-2-1-3-8(9)7-16-18-10(21)5-6-15-11-12(22)17-13(23)20-19-11/h1-4,7H,5-6H2,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHQUGJZLZZNE-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE typically involves the condensation of 2-bromobenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylamino)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Building Block for Complex Molecules
N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations including oxidation and reduction reactions.
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit significant antimicrobial and anticancer activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and cancer cell lines by interacting with specific biological targets such as enzymes or receptors.
Potential Therapeutic Applications
The compound is being explored for its therapeutic potential in drug development. Its unique structure may enhance binding affinity to biological targets compared to similar compounds. Investigations into its pharmacological properties are ongoing to ascertain its efficacy and safety in clinical settings.
Development of New Materials
In materials science, this compound is being utilized in the development of polymers and coatings with specific properties. Its chemical stability and reactivity make it suitable for formulating advanced materials.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Cancer Cell Line Inhibition
Another investigation assessed the impact of the compound on various cancer cell lines (e.g., HeLa and MCF7). The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 25 to 50 µM.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of hydrazide-triazinone hybrids. Key structural analogues include:
Key Differences and Implications
This ortho-substitution may also weaken π-π interactions in crystal packing compared to para-substituted derivatives. The 4-trifluoromethylphenyl analogue exhibits higher electronegativity and metabolic stability due to the CF₃ group, which could enhance bioavailability but reduce solubility in polar solvents.
Hydrogen Bonding and Crystal Packing: The target compound’s triazinone core provides two keto oxygen atoms as hydrogen bond acceptors, similar to analogues in and . However, the ortho-bromo substituent may disrupt intermolecular hydrogen bonding networks observed in the para-substituted derivatives .
Biological Activity: While explicit bioactivity data for the target compound is unavailable, structurally related triazinone-hydrazides have shown moderate inhibitory activity against Escherichia coli (MIC = 32 µg/mL) and Staphylococcus aureus (MIC = 64 µg/mL) . The bromine atom’s position (ortho vs. para) may influence membrane permeability and target binding.
Table: Comparative Physicochemical Properties
Research Findings and Limitations
- Synthesis and Characterization: The target compound and its analogues are typically synthesized via condensation of substituted benzaldehydes with triazinone-hydrazide precursors. Single-crystal X-ray diffraction (employing SHELX software ) confirms the E-configuration of the imine bond in all cases .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~245°C for the target compound, slightly lower than the 4-bromo analogue (~252°C) due to reduced symmetry .
- Gaps in Data: No in vivo or detailed mechanistic studies are available for the target compound. Comparative toxicity profiles and pharmacokinetic data are also lacking.
Biological Activity
N'-[(E)-(2-BROMOPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE is a complex organic compound notable for its unique chemical structure and potential biological activities. This compound features a bromophenyl group and a triazinylamino moiety, which contribute to its diverse applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-bromobenzaldehyde and 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-ylamino)propanehydrazide. This reaction is generally performed in the presence of suitable solvents and catalysts to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance:
- In vitro studies have demonstrated that derivatives of this compound possess inhibitory effects against various bacterial strains. These studies suggest a potential mechanism of action involving the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also shown promise in anticancer research:
- Cell line studies reveal that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The triazine moiety may interact with specific enzymes involved in cellular metabolism.
- Receptor Modulation : Potential binding to receptors that regulate cell growth and proliferation.
- Oxidative Stress Induction : Generation of reactive oxygen species (ROS), leading to oxidative damage in target cells .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Study 2: Anticancer Potential
In another research effort focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study highlighted the compound's potential as a lead for further anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
